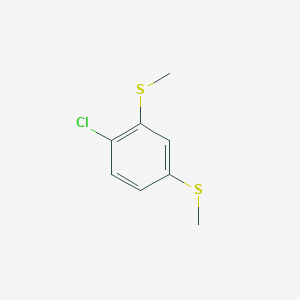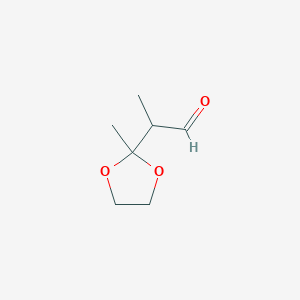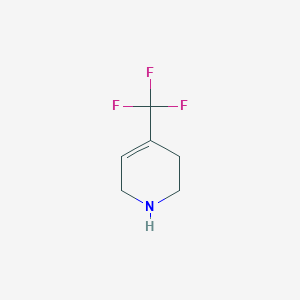![molecular formula C18H14Br2O B3284675 1-[9,10-Bis(bromomethyl)-2-anthracenyl]ethanone CAS No. 790257-33-9](/img/structure/B3284675.png)
1-[9,10-Bis(bromomethyl)-2-anthracenyl]ethanone
Vue d'ensemble
Description
1-[9,10-Bis(bromomethyl)-2-anthracenyl]ethanone is an organic compound with the molecular formula C18H14Br2O It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and features two bromomethyl groups and an ethanone group attached to the anthracene core
Méthodes De Préparation
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may involve more stringent purification steps to ensure the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-[9,10-Bis(bromomethyl)-2-anthracenyl]ethanone undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl groups can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Electrophilic Substitution: The anthracene core can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Oxidation and Reduction: The ethanone group can be reduced to an alcohol or further oxidized to a carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Electrophilic Substitution: Reagents such as nitric acid for nitration or sulfuric acid for sulfonation are employed under controlled temperature conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used under appropriate conditions.
Major Products Formed
Nucleophilic Substitution: Substituted anthracene derivatives with functional groups like amines, ethers, or thiols.
Electrophilic Substitution: Nitro or sulfonic acid derivatives of anthracene.
Oxidation and Reduction: Alcohols or carboxylic acids derived from the ethanone group.
Applications De Recherche Scientifique
1-[9,10-Bis(bromomethyl)-2-anthracenyl]ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Mécanisme D'action
The mechanism of action of 1-[9,10-Bis(bromomethyl)-2-anthracenyl]ethanone involves its reactivity towards nucleophiles and electrophiles. The bromomethyl groups can undergo nucleophilic substitution, leading to the formation of various derivatives. The anthracene core can participate in electrophilic substitution reactions, allowing for further functionalization. The ethanone group can be involved in redox reactions, contributing to the compound’s versatility in chemical transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
9,10-Bis(bromomethyl)anthracene: Lacks the ethanone group but shares the bromomethyl functional groups.
9,10-Dimethylanthracene: Lacks the bromomethyl and ethanone groups but has a similar anthracene core.
1-Acetyl-9,10-dimethylanthracene: Contains an acetyl group instead of bromomethyl groups.
Uniqueness
1-[9,10-Bis(bromomethyl)-2-anthracenyl]ethanone is unique due to the presence of both bromomethyl and ethanone functional groups, which provide a combination of reactivity and versatility not found in the similar compounds listed above. This makes it a valuable compound for various synthetic and research applications .
Propriétés
IUPAC Name |
1-[9,10-bis(bromomethyl)anthracen-2-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Br2O/c1-11(21)12-6-7-15-16(8-12)18(10-20)14-5-3-2-4-13(14)17(15)9-19/h2-8H,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FADLMGMYEZTIIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C3=CC=CC=C3C(=C2C=C1)CBr)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Br2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[3-(Trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B3284633.png)






![2-Bromo-5-[(2-methylpropyl)sulfamoyl]benzoic acid](/img/structure/B3284681.png)




